benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a substituted pyrazole derivative featuring a benzylamine group attached to a fluorinated and methylated pyrazole ring. The methyl groups at the 1- and 3-positions contribute to steric effects and metabolic stability.
Properties
CAS No. |
1856053-00-3 |
|---|---|
Molecular Formula |
C13H16FN3 |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H16FN3/c1-10-12(13(14)17(2)16-10)9-15-8-11-6-4-3-5-7-11/h3-7,15H,8-9H2,1-2H3 |
InChI Key |
JGWZCOQIOASUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=CC=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, 5-fluoro-1,3-dimethyl-1H-pyrazole can be prepared by reacting 1,3-dimethyl-5-fluoropyrazole with hydrazine under acidic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with the pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyrazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted benzyl or pyrazole derivatives
Scientific Research Applications
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or thermal stability.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and the pyrazole ring can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Fluorination Effects: The 5-fluoro substituent in the reference compound may enhance hydrogen bonding and metabolic stability compared to non-fluorinated analogues like 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline . Fluorine’s electron-withdrawing nature could also modulate pKa, affecting protonation states in biological environments.
Aromatic vs.
Linker Modifications :
Challenges and Limitations
- Metabolic Stability : While fluorination improves stability, compounds like [(2,5-difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine may face increased hepatotoxicity risks due to fluorine accumulation .
- Selectivity: The benzyl group’s bulkiness might reduce selectivity compared to simpler analogues like (2-aminoethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine .
Biological Activity
Benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound within the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18FN5 |
| Molecular Weight | 251.30 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
| InChI | InChI=1S/C12H18FN5/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13/h5-6,8,14H,7H2,1-4H3 |
| Canonical SMILES | CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom is believed to enhance the compound's binding affinity, thereby increasing its biological efficacy.
Key Mechanisms:
- Anticancer Activity : The compound exhibits significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can inhibit mTORC1 activity and promote autophagy, which is crucial for cancer cell survival .
- Autophagy Modulation : Research indicates that certain pyrazole derivatives disrupt autophagic flux by interfering with mTORC1 reactivation, leading to accumulation of LC3-II and abnormal autophagic structures .
- Inflammatory Response : Pyrazole derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic potential .
Structure-Activity Relationships (SAR)
The structural modifications of this compound play a critical role in determining its biological activity. Variations in substituents on the pyrazole ring and the benzyl moiety can significantly influence potency and selectivity against different biological targets.
Notable Findings:
- Compounds with additional methyl or halogen substituents on the pyrazole ring often display enhanced anticancer activity.
- The introduction of bulky groups at specific positions can improve metabolic stability and reduce toxicity .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its derivatives:
- Antiproliferative Studies :
- In Vitro Activity Against Cancer Cell Lines :
- Anti-inflammatory Properties :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted reactions (e.g., with 3-tert-butyl-N-arylpyrazoles) can accelerate synthesis . Intermediates are characterized using HPLC (purity validation, e.g., 95%+ purity ) and NMR (structural confirmation of substituents like the fluorobenzyl group ). X-ray crystallography is critical for resolving stereochemistry, as seen in related pyrazol-5-amine derivatives .
Q. How does the fluorine substituent at position 5 of the pyrazole ring influence the compound's physicochemical properties?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability. Computational studies (e.g., DFT calculations ) can model electronic effects, while logP measurements (via reverse-phase HPLC) quantify hydrophobicity . The fluorine atom also impacts hydrogen-bonding interactions, as shown in crystallographic data for similar fluorinated pyrazoles .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodological Answer :
- LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted benzylamine intermediates) .
- 1H/13C NMR : Assigns signals for the pyrazole methyl groups (δ ~2.1–2.5 ppm) and benzyl protons (δ ~4.3 ppm for CH2) .
- X-ray diffraction : Resolves crystal packing and confirms regiochemistry of the 5-fluoro substituent .
Advanced Research Questions
Q. How can structural modifications optimize this compound for target-specific bioactivity (e.g., antimicrobial or CNS applications)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the benzyl group with substituted aryl/heteroaryl moieties (e.g., 4-methoxyphenyl in related pyrazoles ) to modulate receptor binding.
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like GPCRs or enzymes (e.g., cannabinoid receptors, as seen in 1,5-diarylpyrazole analogs ).
- In Vitro Assays : Test against bacterial/fungal strains (e.g., Candida albicans) to evaluate antimicrobial potential, referencing protocols for thiazole-pyrazoline hybrids .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for assay variability .
- Metabolic Stability Tests : Use hepatic microsomes to assess if discrepancies arise from differential metabolism .
- Crystallographic Analysis : Compare ligand-bound vs. unbound target structures (e.g., using SHELXL ) to identify conformational changes affecting activity.
Q. How do solvent and reaction conditions impact the yield of key synthetic steps?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, while microwave irradiation reduces reaction time (e.g., 30 minutes vs. 12 hours ).
- Catalyst Optimization : Test Pd/C or CuI for coupling reactions, as seen in 1,3-dimethylpyrazole syntheses .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .
Q. What computational methods predict the compound's pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
- Toxicity Profiling : Run AMES tests for mutagenicity and hERG inhibition assays (via patch-clamp electrophysiology) to prioritize safer analogs .
Methodological Notes
- Contradiction Management : Conflicting bioactivity data may arise from assay conditions (e.g., cell line variability). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays ).
- Synthesis vs. Yield : Microwave-mediated reactions offer faster kinetics but may require specialized equipment. Solvent-free conditions (e.g., for α,β-unsaturated ketones ) balance eco-friendliness and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
